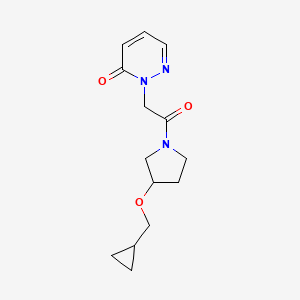
2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the properties of the products.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage. Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2-one, have shown target selectivity in bioactive molecules. Their structure–activity relationship (SAR) indicates that steric factors significantly influence biological activity. The stereogenicity of pyrrolidine carbons also affects drug candidates' biological profiles due to the binding mode to enantioselective proteins (Li Petri et al., 2021).
Pyridazinone Compounds as Selective Inhibitors
Pyridazinone derivatives, like ABT-963, have been identified as potent and selective COX-2 inhibitors, showing excellent selectivity, improved aqueous solubility, and high oral anti-inflammatory potency. These compounds significantly reduce prostaglandin E2 production, demonstrating potential in treating pain and inflammation associated with arthritis (Asif, 2016).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyridine, have shown significant potential in organic synthesis, catalysis, and medicinal applications. These compounds play vital roles in metal complexes formation, catalysts design, asymmetric catalysis, and have shown anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Antiviral Activities of Pyridine Derivatives
Pyridine derivatives have been reviewed for their antiviral activities against various viruses, including HIV, HCV, HBV, RSV, and CMV. These compounds have shown to inhibit viral replication through mechanisms such as RT inhibition, polymerase inhibition, and inhibition of viral maturation. The structural diversity of pyridine derivatives enables a broad spectrum of biological activities, suggesting their potential as promising antiviral agents (Alizadeh & Ebrahimzadeh, 2021).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.
properties
IUPAC Name |
2-[2-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13-2-1-6-15-17(13)9-14(19)16-7-5-12(8-16)20-10-11-3-4-11/h1-2,6,11-12H,3-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXWGAFCOZVAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

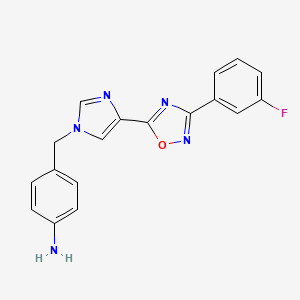
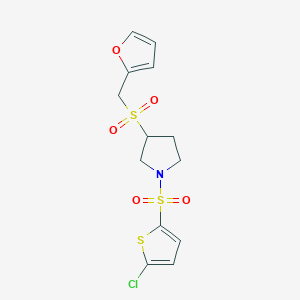
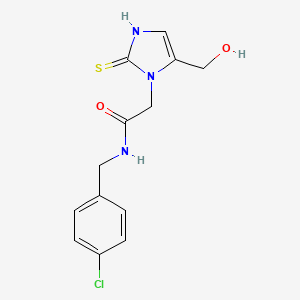
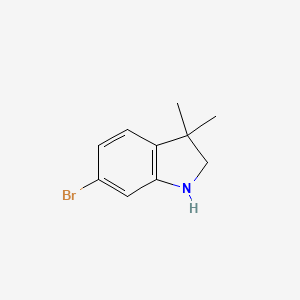
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2625482.png)

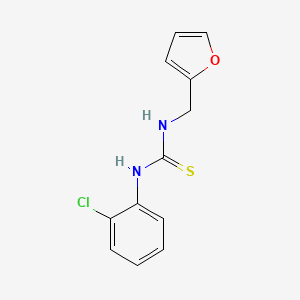
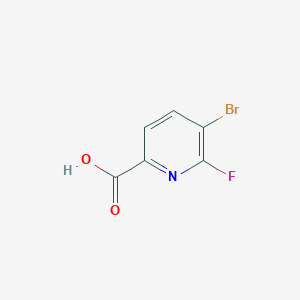
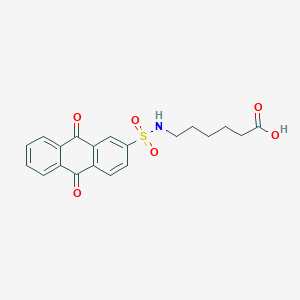
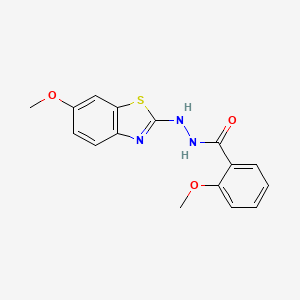
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2625494.png)
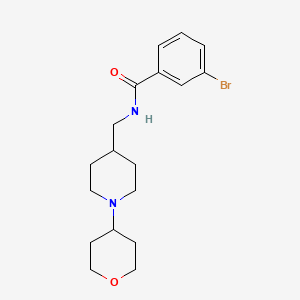
![2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2625498.png)
